molecular formula C20H18FN3O2S2 B12138372 C20H18FN3O2S2

C20H18FN3O2S2

Cat. No.: B12138372
M. Wt: 415.5 g/mol
InChI Key: IGMSRWGGYHQAND-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H18FN3O2S2 N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide . This compound has potential therapeutic applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide include other thiazole derivatives and fluorophenyl compounds .

Uniqueness

What sets N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18FN3O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H18FN3O2S2/c1-2-10-24-19(26)17-14-4-3-5-15(14)28-18(17)23-20(24)27-11-16(25)22-13-8-6-12(21)7-9-13/h2,6-9H,1,3-5,10-11H2,(H,22,25)

InChI Key

IGMSRWGGYHQAND-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)F)SC4=C2CCC4

Origin of Product

United States

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